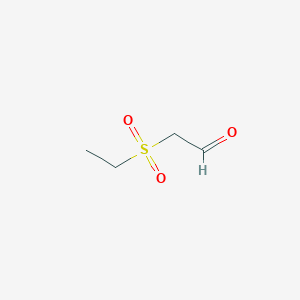
(Ethanesulfonyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both an aldehyde group and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
(Ethanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the oxidative dehydrogenation of ethanol. This method is favored due to its efficiency and the availability of ethanol as a starting material. The reaction is typically catalyzed by metal oxides and conducted at elevated temperatures to achieve high yields .
化学反応の分析
Types of Reactions
(Ethanesulfonyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it to ethanesulfonyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ethanesulfonic acid, ethanesulfonyl alcohol, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
(Ethanesulfonyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonyl-containing compounds.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes .
作用機序
The mechanism of action of (ethanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create a wide range of products. The sulfonyl group also contributes to its chemical behavior, particularly in reactions involving oxidation and reduction .
類似化合物との比較
Similar Compounds
Acetaldehyde: Lacks the sulfonyl group, making it less versatile in certain reactions.
Ethanesulfonic acid: Contains a sulfonic acid group instead of an aldehyde group, leading to different reactivity.
Methanesulfonylacetaldehyde: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties.
Uniqueness
(Ethanesulfonyl)acetaldehyde is unique due to the presence of both an aldehyde and a sulfonyl group. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups .
特性
CAS番号 |
762287-49-0 |
|---|---|
分子式 |
C4H8O3S |
分子量 |
136.17 g/mol |
IUPAC名 |
2-ethylsulfonylacetaldehyde |
InChI |
InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h3H,2,4H2,1H3 |
InChIキー |
YCDZFILPLILCLX-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B12515743.png)


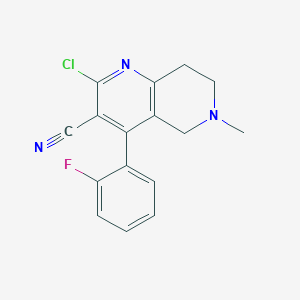
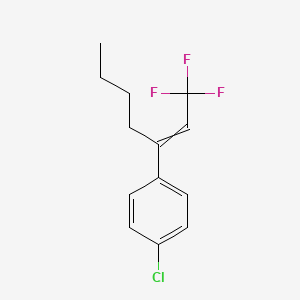
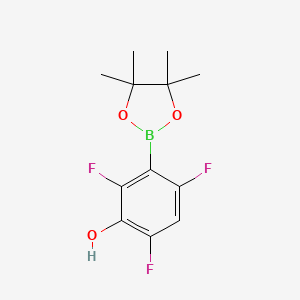
acetic acid](/img/structure/B12515761.png)

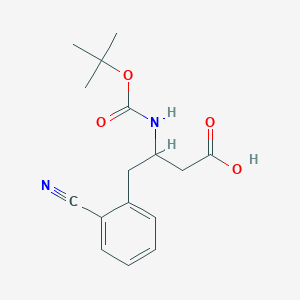
![6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-{[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]methyl}oxan-3-yl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12515778.png)
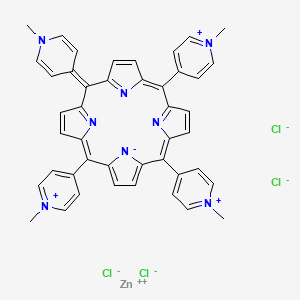
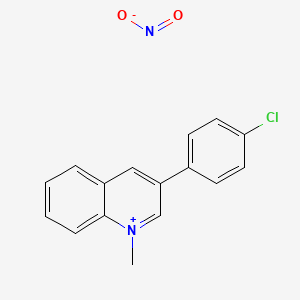
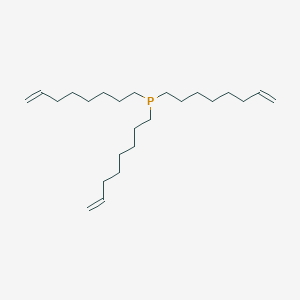
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
